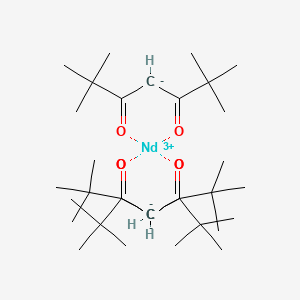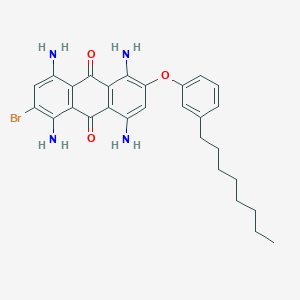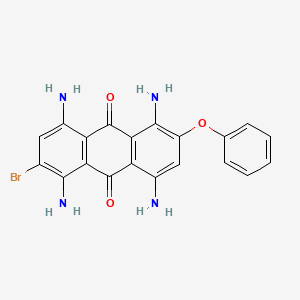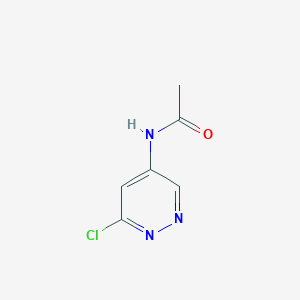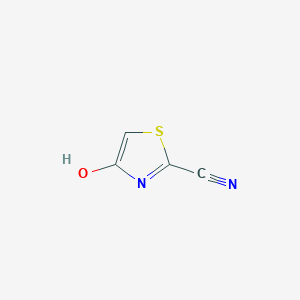![molecular formula C22H30N2O7 B15250398 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine](/img/structure/B15250398.png)
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of macrocyclic ethers, which are known for their ability to form stable complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine typically involves multiple steps, including the formation of the macrocyclic ring and the introduction of the diamine groups. Common synthetic routes include:
Cyclization Reactions: The formation of the macrocyclic ring is often achieved through cyclization reactions involving appropriate precursors.
Functional Group Transformations: Introduction of diamine groups can be achieved through functional group transformations, such as amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.
化学反应分析
Types of Reactions
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
科学研究应用
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism of action of 6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can modulate various biochemical processes. Additionally, its unique structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Dibenzo-24-crown-8: A similar macrocyclic ether known for its ability to form complexes with metal ions.
Dibenzo-18-crown-6: Another macrocyclic ether with a smaller ring size, used in similar applications.
Uniqueness
6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine is unique due to its larger ring size and the presence of diamine groups, which enhance its ability to form stable complexes and interact with biological targets.
属性
分子式 |
C22H30N2O7 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosa-1(25),9(14),10,12,26,28-hexaene-11,28-diamine |
InChI |
InChI=1S/C22H30N2O7/c23-17-1-3-19-21(15-17)30-13-9-27-10-14-31-22-16-18(24)2-4-20(22)29-12-8-26-6-5-25-7-11-28-19/h1-4,15-16H,5-14,23-24H2 |
InChI 键 |
DCHGBGAZBICZRE-UHFFFAOYSA-N |
规范 SMILES |
C1COCCOC2=C(C=C(C=C2)N)OCCOCCOC3=C(C=CC(=C3)N)OCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






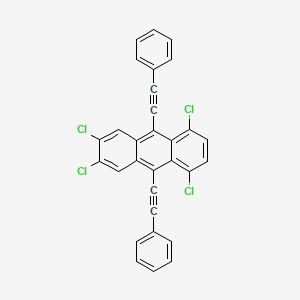
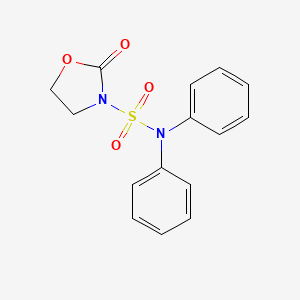
![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
![2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile](/img/structure/B15250370.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)
